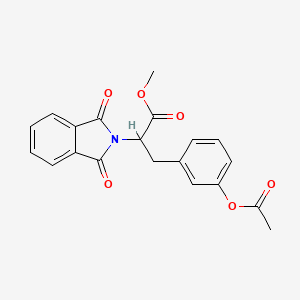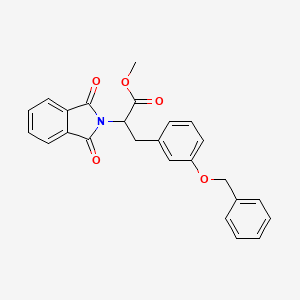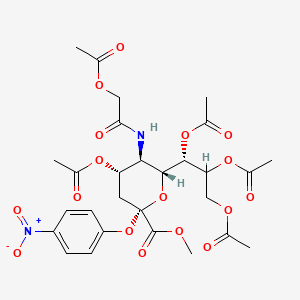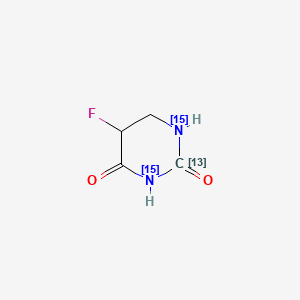
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2
Übersicht
Beschreibung
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is a labeled metabolite of 5-Fluorouracil, a widely used chemotherapeutic agent. This compound is characterized by the incorporation of isotopes Carbon-13 and Nitrogen-15, which makes it particularly useful in various research applications, including metabolic studies and drug development .
Wissenschaftliche Forschungsanwendungen
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fluorinated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and efficacy of chemotherapeutic agents.
Industry: Applied in the production of labeled compounds for research and development purposes
Wirkmechanismus
Target of Action
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is a labeled metabolite of 5-Fluorouracil . The primary target of this compound is the enzyme thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
The compound acts as a pyrimidine analog , causing misincorporation of fluoronucleotides into DNA/RNA during synthesis . By inhibiting thymidylate synthase, it disrupts the synthesis of dTMP, leading to a decrease in the availability of the nucleotide for DNA synthesis .
Biochemical Pathways
The inhibition of thymidylate synthase leads to an imbalance in the nucleotide pool during DNA replication. This imbalance can cause DNA damage and trigger cell cycle arrest at the G1/S phase . The affected cells may then undergo apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA synthesis and induction of cell cycle arrest . This can lead to the death of rapidly dividing cells, particularly cancer cells, which rely on efficient DNA replication for their growth and proliferation .
Biochemische Analyse
Biochemical Properties
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 plays a significant role in biochemical reactions. It is a pyrimidine analog that causes misincorporation of fluoronucleotides into DNA/RNA during synthesis . This interaction with enzymes, proteins, and other biomolecules is crucial for its function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inducing cell cycle arrest at the G1/S phase and apoptosis . This impact on cell signaling pathways, gene expression, and cellular metabolism is a key aspect of its cellular effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a thymidylate synthase inhibitor, which exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that it is soluble in Dimethyl Sulfoxide and Methanol , indicating its stability in these solvents
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 typically involves the isotopic labeling of 5-FluorouracilThis can be achieved through a series of chemical reactions, including halogenation, amination, and cyclization under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized to incorporate isotopes efficiently while maintaining the structural integrity of the compound. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the isotopic labeling and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Halogenation and other substitution reactions can introduce new functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions
Major Products Formed: The major products formed from these reactions include various fluorinated and aminated derivatives, which are useful in further research and development .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: The parent compound, widely used in chemotherapy.
5-Fluoro-5,6-dihydrouracil: Another metabolite of 5-Fluorouracil with similar properties.
5,6-Dihydro-5-fluorouracil: A closely related compound with slight structural differences
Uniqueness: 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is unique due to its isotopic labeling, which provides enhanced capabilities for tracing and studying metabolic processes. This makes it particularly valuable in research settings where precise tracking of chemical transformations is required .
Eigenschaften
IUPAC Name |
5-fluoro-(213C,1,3-15N2)1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i4+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIRJKWTBBDDAR-XZQGXACKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)[15NH][13C](=O)[15NH]1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661976 | |
| Record name | 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189492-99-6 | |
| Record name | 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




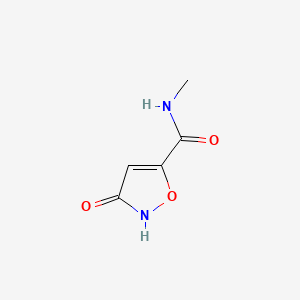
![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)
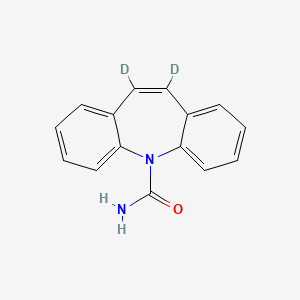

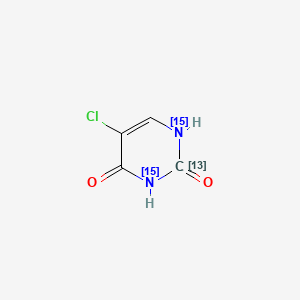
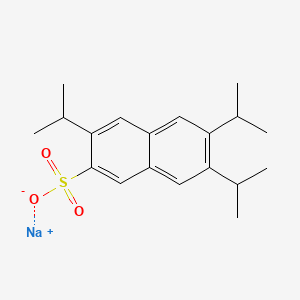
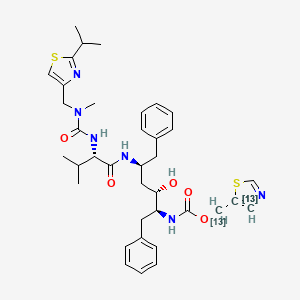
![N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B563441.png)
